molecular formula C18H31NO2S B374890 2-[4-(heptylthio)-2,5-dimethoxyphenyl]-N-methylethanamine

2-[4-(heptylthio)-2,5-dimethoxyphenyl]-N-methylethanamine

Cat. No. B374890
M. Wt: 325.5g/mol
InChI Key: QHYGSNAGFBDJNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(heptylthio)-2,5-dimethoxyphenyl]-N-methylethanamine is a dimethoxybenzene.

Scientific Research Applications

Analytical Detection Methods

  • Researchers have developed high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) methods for detecting and quantifying phenethylamine derivatives like 2-[4-(heptylthio)-2,5-dimethoxyphenyl]-N-methylethanamine in biological samples. These methods are crucial for forensic and toxicological analysis, providing accurate identification and quantification of these compounds in various biological matrices (Poklis et al., 2014).

Comparative Neuropharmacology Studies

  • Comparative studies on the neuropharmacology of N-methoxybenzylphenethylamines and their counterparts have been conducted to understand their binding affinity and functional activity at serotonin receptors. These studies are significant in elucidating the mechanisms of action and potential therapeutic applications of these compounds (Elmore et al., 2018).

Metabolic Pathway Analysis

  • Investigations into the metabolic pathways of psychoactive phenethylamines are essential for understanding their biotransformation and potential toxicological implications. Studies utilizing various species' hepatocytes have shed light on the metabolites formed and the interspecies differences in metabolism (Carmo et al., 2005).

Synthesis for Medical Applications

  • The synthesis of medical intermediate molecules like 2,5-dimethoxy-4-ethylthio-benzeneethanamine, closely related to the compound , indicates potential medical applications in treating psychotic and schizophrenic psychosis (Zhimin, 2003).

Hallucinogen-Like Action Studies

  • Research on compounds such as 2,5-dimethoxy-4-(n)-propylthiophenethylamine (2C-T-7) provides insights into their hallucinogen-like actions in animal models. This research is pivotal for understanding the psychopharmacological effects and potential therapeutic applications of these substances (Fantegrossi et al., 2005).

Postmortem Identification and Quantitation

  • The development of quantitative methods for phenethylamines in postmortem cases is vital for forensic investigations. These methods assist in determining the cause of death and understanding the pharmacokinetics of these compounds in the human body (Curtis et al., 2003).

properties

Molecular Formula

C18H31NO2S

Molecular Weight

325.5g/mol

IUPAC Name

2-(4-heptylsulfanyl-2,5-dimethoxyphenyl)-N-methylethanamine

InChI

InChI=1S/C18H31NO2S/c1-5-6-7-8-9-12-22-18-14-16(20-3)15(10-11-19-2)13-17(18)21-4/h13-14,19H,5-12H2,1-4H3

InChI Key

QHYGSNAGFBDJNF-UHFFFAOYSA-N

SMILES

CCCCCCCSC1=C(C=C(C(=C1)OC)CCNC)OC

Canonical SMILES

CCCCCCCSC1=C(C=C(C(=C1)OC)CCNC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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